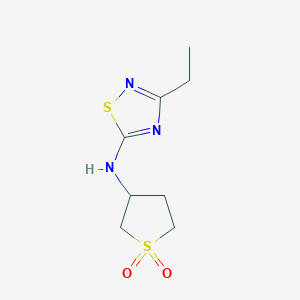

N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine, also known as DETA/NO, is a compound that has been widely studied for its potential applications in scientific research. It is a nitric oxide (NO) donor, which means that it releases NO into the body upon administration. NO is an important signaling molecule in the body, and has been implicated in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. In

Mechanism of Action

N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO releases NO upon administration, which then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that mediates the effects of NO in the body. The effects of NO are diverse and depend on the target tissue and the concentration of NO released. In general, NO leads to vasodilation, neurotransmission, and immune response.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO are diverse and depend on the concentration of NO released and the target tissue. In general, NO leads to vasodilation, neurotransmission, and immune response. In addition, NO has been implicated in the regulation of cell growth and differentiation, apoptosis, and inflammation. The effects of NO are complex and depend on the context in which it is released.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable NO donor, which means that it can be stored for long periods of time without significant degradation. In addition, it can be administered to cells or tissues in a controlled manner, allowing for precise manipulation of NO levels. However, one limitation of N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO is that it is a relatively non-specific NO donor, which means that it may activate multiple signaling pathways simultaneously. This can make it difficult to interpret the results of experiments using N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO.

Future Directions

There are several future directions for research on N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO. One area of interest is the development of more specific NO donors, which would allow for more precise manipulation of NO signaling pathways. In addition, there is interest in the use of NO donors as therapeutic agents in the treatment of a variety of diseases, including hypertension, cancer, and ischemia-reperfusion injury. Finally, there is interest in the development of new methods for the delivery of NO donors to specific tissues or organs, which would allow for more targeted therapies.

Synthesis Methods

N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO can be synthesized using a variety of methods, including the reaction of N-ethyl-1,2,4-thiadiazol-5-amine with dithiooxamide, followed by oxidation with nitric oxide. Other methods include the reaction of N-ethyl-1,2,4-thiadiazol-5-amine with S-nitrosothiols, or the reaction of N-ethyl-1,2,4-thiadiazol-5-amine with NO gas in the presence of a reducing agent. The synthesis of N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO is relatively straightforward, and the compound can be obtained in high purity and yield.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO has been widely studied for its potential applications in scientific research. It has been used as a tool to investigate the role of NO in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. In addition, it has been used as a therapeutic agent in the treatment of a variety of diseases, including hypertension, cancer, and ischemia-reperfusion injury.

properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S2/c1-2-7-10-8(14-11-7)9-6-3-4-15(12,13)5-6/h6H,2-5H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUILDTXAOXDOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NSC(=N1)NC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)

![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)

![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)

![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)

![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)

![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)

![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)

![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)